4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of nitro and phenyl groups in the structure can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the nitration of 2-phenyl-1H-indene-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phenyl-1H-indene-1,3(2H)-dione.
Substitution: Various substituted indene derivatives.
Oxidation: Quinones and other oxidized products.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigating its biological activity and potential as a pharmacophore in drug design.
Medicine: Exploring its potential therapeutic properties and its role in the development of new pharmaceuticals.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can be compared with other indene derivatives such as:
- 2-Phenyl-1H-indene-1,3(2H)-dione.
- 4-Nitro-1H-indene-1,3(2H)-dione.
- 2-Phenyl-1H-indene-1,3(2H)-dione derivatives with different substituents.
Uniqueness
The presence of both nitro and phenyl groups in this compound imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1470-34-4 |
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Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-nitro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-10-7-4-8-11(16(19)20)13(10)15(18)12(14)9-5-2-1-3-6-9/h1-8,12H |
InChI Key |
GKCNLZAUWYAUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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